3-Methoxyestra-1,3,5(10)-triene-17-alpha-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- (6CI) is a synthetic steroidal compound. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is characterized by the presence of a thiol group at the 17-alpha position and a methoxy group at the 3-position on the steroid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- typically involves multiple steps. One common method includes the initial formation of the steroid backbone, followed by the introduction of the thiol and methoxy groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as hydrogenation, methylation, and thiolation, with careful control of temperature, pressure, and pH to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the steroid backbone or functional groups.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while reduction can lead to the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- has various applications in scientific research:
Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and hormone receptor interactions.
Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.
Industry: Utilized in the synthesis of other steroidal compounds and as a precursor in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This interaction can affect various biological pathways, including those involved in cell growth, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Estradiol: A naturally occurring estrogen hormone with a similar steroid backbone but lacking the thiol and methoxy groups.
3-Methoxyestradiol: A synthetic derivative of estradiol with a methoxy group at the 3-position.
17alpha-Ethynylestradiol: A synthetic estrogen with an ethynyl group at the 17-alpha position.
Uniqueness
Estra-1,3,5(10)-triene-17alpha-thiol, 3-methoxy- is unique due to the presence of both the thiol and methoxy groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, receptor binding affinity, and potential therapeutic applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102020-76-8 |
---|---|
Molekularformel |
C19H26OS |
Molekulargewicht |
302.5 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-thiol |
InChI |
InChI=1S/C19H26OS/c1-19-10-9-15-14-6-4-13(20-2)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h4,6,11,15-18,21H,3,5,7-10H2,1-2H3/t15-,16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
HBZMJQDNLJCESO-FQBWVUSXSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2S)CCC4=C3C=CC(=C4)OC |
Kanonische SMILES |
CC12CCC3C(C1CCC2S)CCC4=C3C=CC(=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.